N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxynaphthalene carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation, followed by a coupling reaction with 3-hydroxynaphthalene-2-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tris(5-bromo-2-methoxyphenyl)antimony
- Tris(5-bromo-2-methoxyphenyl)bismuth
- Bis(μ3-2-oxybenzaldoximato-O,O′,N)-(μ2-oxo)-bis(5-bromo-2-methoxyphenyl)antimony
Uniqueness
N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6369-12-6 |
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Molecular Formula |
C18H14BrNO3 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22) |
InChI Key |
FUGJUYHOUCUNPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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